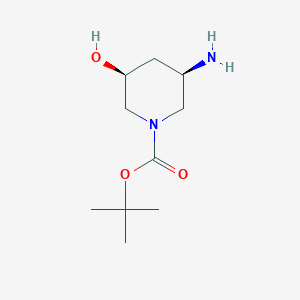
3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione, also known as Methylmethoxy-8-(methylamino)adenosine, is a compound that has been studied for its potential applications in scientific research. This compound is a purine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione is not fully understood. However, it is believed to act as an agonist for adenosine receptors, particularly the A2A receptor. By binding to these receptors, it may modulate various physiological processes, including neurotransmission, inflammation, and cardiovascular function.
Biochemical and Physiological Effects
Studies have shown that 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione has various biochemical and physiological effects. For example, it has been shown to increase cyclic AMP levels in cells, which can modulate various physiological processes. It has also been shown to have anti-inflammatory effects, potentially through its actions on adenosine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione in lab experiments is its potential specificity for adenosine receptors. By acting as a ligand for these receptors, it may have more targeted effects compared to other compounds. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione. One area of interest is its potential applications in the treatment of various diseases, particularly those involving adenosine receptors. For example, it may have potential applications in the treatment of cardiovascular disease, inflammation, and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, which may inform its potential clinical applications.
Synthesemethoden
The synthesis of 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione can be achieved through several methods. One common method is the reaction of 8-bromo-3-methylxanthine with methylamine and octylamine in the presence of a palladium catalyst. The resulting compound can then be purified through various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione has been studied for its potential applications in various areas of scientific research. One area of interest is its potential as a ligand for adenosine receptors. Adenosine receptors are involved in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By acting as a ligand for these receptors, 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione may have potential applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-methyl-8-(methylamino)-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-4-5-6-7-8-9-10-20-11-12(17-14(20)16-2)19(3)15(22)18-13(11)21/h4-10H2,1-3H3,(H,16,17)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZCPKZCTHTJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1NC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


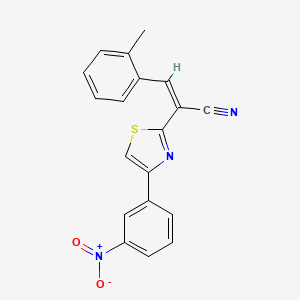
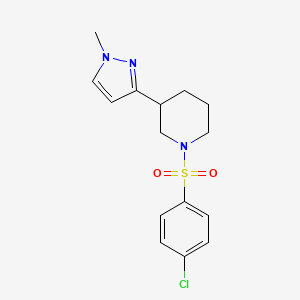



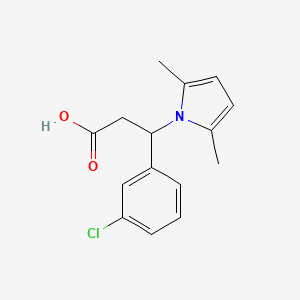
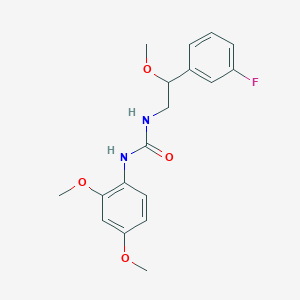
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2607529.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide](/img/structure/B2607530.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)
![7-(4-ethoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607532.png)

